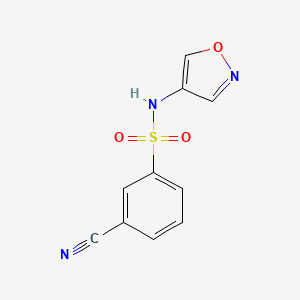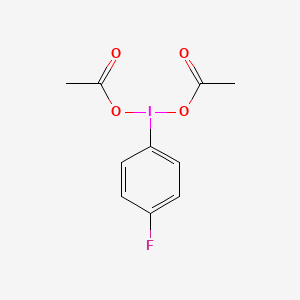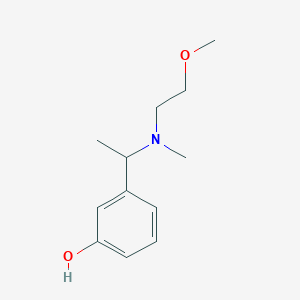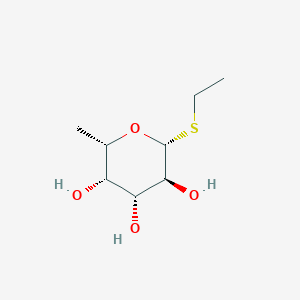
Ethyl 1-thio-beta-l-fucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)pyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the aldehyde group of 4-fluorobenzaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for 3-(4-fluorophenyl)pyrrolidine often involve large-scale reductive amination processes, optimized for yield and purity. These methods may utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)pyrrolidine
- 3-(4-Bromophenyl)pyrrolidine
- 3-(4-Methylphenyl)pyrrolidine
Uniqueness
3-(4-Fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Compared to its analogs, the fluorine substitution often results in enhanced metabolic stability and improved pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C8H16O4S |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S,6S)-2-ethylsulfanyl-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O4S/c1-3-13-8-7(11)6(10)5(9)4(2)12-8/h4-11H,3H2,1-2H3/t4-,5+,6+,7-,8+/m0/s1 |
Clave InChI |
FFRRGRSSCFQGAP-FMGWEMOISA-N |
SMILES isomérico |
CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)O)O)O |
SMILES canónico |
CCSC1C(C(C(C(O1)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14899098.png)
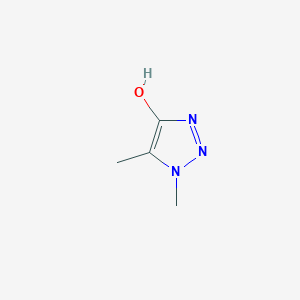

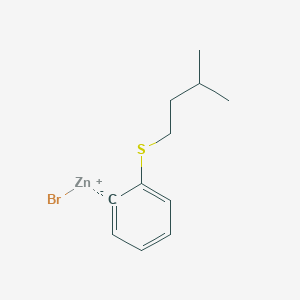
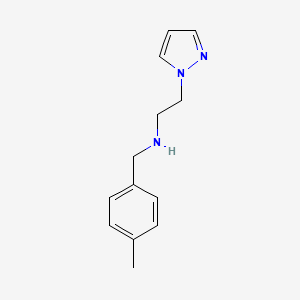




![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
